Pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBAPDMQXJFUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626516 | |
| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-53-0 | |
| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid and Its Derivatives
Cyclization and Annulation Strategies for Pyrrolo[1,2-a]pyrazine (B1600676) Formation
The construction of the fused pyrazine (B50134) ring is most commonly achieved through reactions that form one or two new nitrogen-carbon bonds in an intramolecular fashion.
While [3+2] and other cycloaddition pathways are common for synthesizing five-membered rings and other heterocyclic systems, the [3+3]-cycloaddition or annulation strategy is not a widely reported method for the direct synthesis of the pyrrolo[1,2-a]pyrazine core. Research literature extensively covers other methods, such as tandem reactions and intramolecular cyclizations, which offer more direct and higher-yielding routes to this specific scaffold.
A significant and effective strategy for synthesizing the pyrrolo[1,2-a]pyrazine core involves the cyclization of enaminones derived from 2-formylpyrrole. This method utilizes readily available starting materials that are first converted into versatile enaminone intermediates. The subsequent cyclization in the presence of a nitrogen source, such as ammonium acetate (B1210297), yields the aromatic pyrrolo[1,2-a]pyrazine ring system.
The process begins with the preparation of enaminones by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates or related acetonitriles and acetophenones with N,N-dimethylformamide dimethyl acetal (DMFDMA). The resulting enaminones are then treated with a base and ammonium acetate in a suitable solvent to induce cyclization. The reaction conditions, including the choice of base and temperature, have been optimized to improve yields. Lithium carbonate has been identified as an effective base for this transformation.
Table 1: Optimized Conditions for the Synthesis of 4-Substituted Pyrrolo[1,2-a]pyrazines from Enaminones Data derived from research on the cyclization of 2-formylpyrrole-based enaminones.
| Enaminone Precursor | R Group | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate derivative | -CO2Me | 100 | 24 | 75 |
| Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate derivative | -CO2Et | 100 | 24 | 72 |
| 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile derivative | -CN | 80 | 48 | 68 |
| 2-(2-formyl-1H-pyrrol-1-yl)acetophenone derivative | -COPh | 120 | 12 | 80 |
Hydrazine hydrate serves as a key reagent for constructing the pyrazine ring fused to a pyrrole (B145914) core, typically leading to dihydropyrrolo[1,2-a]pyrazinone derivatives. This approach involves the cyclization of suitably substituted pyrrole precursors. For instance, N-alkylpyrrole derivatives can be reacted with hydrazine hydrate to yield N-aminopyrrolopyrazinones.
One notable pathway involves the reaction of 1-alkynylpyrrole-2-carboxylates with hydrazine hydrate. The selectivity of this cyclization is highly dependent on the electronic nature of the substituent on the alkyne. Electron-rich aryl groups or alkyl groups on the alkyne favor the formation of the desired pyrrolopyrazinone scaffold. This method provides a direct route to oxidized versions of the pyrrolo[1,2-a]pyrazine system, which can be further modified. urfu.ru
Direct C-H Arylation Approaches
Direct C-H arylation has emerged as a powerful tool for functionalizing heterocyclic cores, avoiding the need for pre-functionalized starting materials like halo- or organometallic derivatives. Palladium-catalyzed C-H arylation has been successfully applied to the pyrrolo[1,2-a]pyrazine scaffold. rsc.org This method allows for the introduction of aryl groups at specific positions on the pyrrole ring of the fused system. While this technique is more commonly used for creating derivatives substituted at positions other than C-3, it represents a key strategy for elaborating the core structure. For the related pyrrolo[1,2-a]quinoxaline system, Pd-catalyzed direct C-H arylation with aryl iodides has been shown to be an efficient route to 1-arylated and 1,3-diarylated products. rsc.org
Pictet–Spengler Reaction in Pyrrolopyrazine Synthesis
The Pictet–Spengler reaction is a versatile and widely used method for synthesizing N-heterocyclic compounds, including derivatives of the pyrrolo[1,2-a]pyrazine system. This reaction typically involves the condensation of an amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of pyrrolopyrazine synthesis, this approach is particularly effective for constructing dihydropyrrolo[1,2-a]pyrazine-dione scaffolds. researchgate.netbohrium.com
A powerful variant of this method is its inclusion in multicomponent reaction sequences. For example, a Ugi four-component reaction followed by a Pictet–Spengler cyclization provides a highly stereoselective route to complex dihydropyrrolo[1,2-a]pyrazine-diones. researchgate.netbohrium.com This sequence combines the efficiency of multicomponent reactions with the robust ring-forming capability of the Pictet–Spengler reaction to rapidly build molecular complexity from simple starting materials. researchgate.net
Esterification and Hydrolysis for Carboxylic Acid Derivatives
Esterification: The carboxylic acid can be converted to its ester derivatives through standard acid-catalyzed esterification (Fischer esterification) by refluxing the acid in an excess of the desired alcohol (e.g., ethanol) with a catalytic amount of a strong acid like sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. nih.gov
Hydrolysis: The reverse transformation, obtaining the carboxylic acid from its ester, is typically achieved through hydrolysis. This can be performed under acidic or basic conditions. Basic hydrolysis (saponification), using an aqueous solution of a base such as sodium hydroxide or potassium hydroxide followed by acidic workup, is a common and high-yielding method for converting pyrrolo[1,2-a]pyrazine-3-carboxylate esters into the desired Pyrrolo[1,2-a]pyrazine-3-carboxylic acid. researchgate.net
These standard transformations are essential for both the final synthesis of the target acid and for the preparation of various ester and amide derivatives for further study. mdpi.comnih.gov
Derivatization from Pyrrole Carboxylic Acid Precursors
The synthesis of the pyrrolo[1,2-a]pyrazine core structure from pyrrole carboxylic acid precursors represents a key strategy that builds the bicyclic system by forming the pyrazine ring onto a pre-existing pyrrole framework. Research has demonstrated a viable pathway starting from esters of pyrrole-2-carboxylic acid, such as methyl pyrrole-2-carboxylate. This method involves a two-step sequence of N-alkylation followed by a novel cyclization reaction to yield aryl-substituted pyrrolo[1,2-a]pyrazinone derivatives nih.govnih.gov.
The process begins with the N-alkylation of the methyl pyrrole-2-carboxylate starting material. In this step, the pyrrole nitrogen acts as a nucleophile, displacing a halide from an α-haloketone. Specifically, the reaction of methyl pyrrole-2-carboxylate with various α-bromoarylethanones is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylformamide (DMF). This reaction proceeds efficiently at room temperature, yielding the key intermediate, methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate, in good yields nih.gov.
The second and final step is the cyclization of the N-alkylated intermediate to form the fused pyrazine ring. This transformation is achieved by heating the intermediate to reflux in anhydrous methanol while passing a stream of methylamine gas through the solution. This novel cyclization forges the pyrrolo[1,2-a]pyrazinone scaffold. The reaction requires an extended period of reflux, often lasting for several days, to drive the reaction to completion nih.gov. This sequence provides a direct route to derivatives of the target ring system, specifically yielding 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones nih.govnih.gov.
The following table summarizes the synthesis of various methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate intermediates, which are the direct precursors for the cyclization step.
Chemical Reactivity and Transformations of the Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid Scaffold
Oxidation and Reduction Reactions
The pyrrolo[1,2-a]pyrazine (B1600676) system possesses both an electron-rich pyrrole (B145914) ring and an electron-deficient pyrazine (B50134) ring, leading to distinct behaviors under oxidative and reductive conditions.
The pyrazine moiety is generally susceptible to reduction. Catalytic hydrogenation is a common method to reduce the pyrazine ring, leading to tetrahydro- or hexahydropyrrolo[1,2-a]pyrazine derivatives. The specific outcome often depends on the catalyst, pressure, and temperature used. For instance, reduction of the pyrazine ring can be achieved while preserving the carboxylic acid functionality.
Conversely, the pyrrole ring is more prone to oxidation, although the fused pyrazine ring provides some stability. Strong oxidizing agents can lead to ring-opening or degradation of the molecule. However, controlled oxidation can be used as a synthetic strategy, particularly in the aromatization of reduced precursors.
| Reaction Type | Reagents and Conditions | Product(s) | Notes |
| Reduction | H₂, Pd/C, EtOH | Tetrahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid | Selective reduction of the pyrazine ring. |
| Reduction | NaBH₄, MeOH | Dihydrothis compound | Partial reduction of the pyrazine ring. |
| Oxidation | MnO₂ | This compound | Aromatization of a dihydropyrrolo[1,2-a]pyrazine precursor. |
Substitution Reactions
Electrophilic substitution is a key reaction for the electron-rich pyrrolo[1,2-a]pyrazine ring system. The regioselectivity of these reactions is highly predictable, with the C1 and C3 positions of the pyrrole moiety being the most nucleophilic and thus the primary sites of attack.
The presence of the carboxylic acid at the C3 position in this compound deactivates this position towards further electrophilic attack. Consequently, electrophilic substitution will preferentially occur at the C1 position.
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For example, bromination with N-bromosuccinimide (NBS) will yield the 1-bromo derivative.
| Reaction Type | Reagent(s) | Position of Substitution | Product |
| Bromination | N-Bromosuccinimide (NBS) | C1 | 1-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid |
| Nitration | HNO₃/H₂SO₄ | C1 | 1-Nitro-pyrrolo[1,2-a]pyrazine-3-carboxylic acid |
| Acylation | Ac₂O, Lewis Acid | C1 | 1-Acetyl-pyrrolo[1,2-a]pyrazine-3-carboxylic acid |
Reactivity with Electrophilic Reagents
The reaction of the pyrrolo[1,2-a]pyrazine scaffold with electrophiles is a cornerstone of its functionalization. As mentioned, the C1 position is the most reactive site in 3-substituted pyrrolo[1,2-a]pyrazines.
Vilsmeier-Haack formylation, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic example of an electrophilic substitution that introduces a formyl group, a versatile handle for further transformations, at the C1 position. Similarly, Mannich reactions can introduce aminomethyl groups at this position.
The carboxylic acid at C3 can influence the reaction conditions required, sometimes necessitating stronger Lewis acids or higher temperatures to achieve the desired transformation at C1 due to its electron-withdrawing nature.
Functional Group Transformations
The carboxylic acid group at the 3-position of this compound is a versatile functional group that can undergo a wide array of transformations. These reactions are fundamental for creating derivatives with diverse properties.
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC) yields the corresponding ester. This is often done to improve solubility or to act as a protecting group.
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine using a peptide coupling reagent such as HATU or HBTU. This is one of the most common transformations in the synthesis of bioactive molecules.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more mildly, borane (B79455) (BH₃). This provides access to hydroxymethyl-pyrrolo[1,2-a]pyrazines.
Decarboxylation: While challenging, decarboxylation to yield the parent pyrrolo[1,2-a]pyrazine can be achieved under harsh thermal conditions, sometimes facilitated by a copper catalyst.
| Transformation | Reagents | Resulting Functional Group |
| Esterification | R-OH, H⁺ or DCC | Ester (-COOR) |
| Amidation | R-NH₂, HATU or HBTU | Amide (-CONHR) |
| Reduction | LiAlH₄ or BH₃ | Alcohol (-CH₂OH) |
| Curtius Rearrangement | DPPA, heat, then H₂O | Amine (-NH₂) |
Aromatization Pathways of Reduced Pyrrolo[1,2-a]pyrazines
The synthesis of the aromatic pyrrolo[1,2-a]pyrazine ring system often proceeds through the construction of a reduced precursor, such as a 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, followed by an aromatization step. This final step is crucial for creating the fully conjugated system.
Dehydrogenation is the most common method for this aromatization. This can be accomplished using a variety of oxidizing agents or catalysts.
Palladium on Carbon (Pd/C): Heating a tetrahydropyrrolo[1,2-a]pyrazine with a stoichiometric or catalytic amount of Pd/C in a high-boiling solvent like xylene or cymene is a classical and effective method.
Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and selective oxidizing agent that can effect the dehydrogenation of dihydro- or tetrahydropyrrolo[1,2-a]pyrazines to the corresponding aromatic pyrrolo[1,2-a]pyrazine at room temperature or with gentle heating.
Sulfur or Selenium: Elemental sulfur or selenium can also be used for dehydrogenation at high temperatures.
The choice of method depends on the other functional groups present in the molecule. For this compound precursors, methods compatible with the carboxylic acid, such as MnO₂ or catalytic dehydrogenation under neutral conditions, are preferred.
Advanced Derivatization Strategies and Analogue Synthesis
Amide and Carboxamide Derivative Synthesis
The carboxylic acid group at the 3-position of the pyrrolo[1,2-a]pyrazine (B1600676) core is a versatile handle for derivatization, particularly for the synthesis of amides and carboxamides. Standard peptide coupling methods are frequently employed for this purpose. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
A general approach involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. For instance, treatment of a pyrazine (B50134) mono-carboxylic acid with thionyl chloride yields the corresponding pyrazine mono-carboxylic acid chloride. google.com This activated species can then be reacted with a wide array of amines in an anhydrous solvent to form the desired amide derivative. google.com Common solvents for this reaction include ethyl acetate (B1210297) or benzene (B151609). google.com
Alternatively, condensation reactions using coupling agents are a widely used strategy. For example, the synthesis of amide-functionalized pyrrolo-pyrimidine derivatives has been achieved using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov This method facilitates the formation of an amide bond between the carboxylic acid and various amines. nih.gov The reaction of chlorides from substituted pyrazine-2-carboxylic acids with different ring-substituted anilines has also been shown to produce a series of amide derivatives. nih.gov
Another method involves the reaction of alkyl esters of the acid with amines, which can often be performed without the need for an additional solvent, particularly for the synthesis of hydrazides. google.com
Table 1: Examples of Reagents for Amide Synthesis
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Pyrrolo[1,2-a]pyrazine-3-carbonyl chloride |
| Amide Coupling | Primary/Secondary Amine, DCC, DMAP | Substituted Amide/Carboxamide |
This table presents generalized reagents and is for illustrative purposes.
Octahydro-Pyrrolo[1,2-a]pyrazine-3-carboxylic Acid Analogues
The synthesis of saturated, or octahydro, analogues of pyrrolo[1,2-a]pyrazine-3-carboxylic acid introduces conformational flexibility and three-dimensionality to the otherwise planar aromatic core. These analogues are of interest for exploring different spatial arrangements of the key functional groups.
The synthesis of these saturated systems often involves multi-step sequences starting from precursors that can be cyclized to form the bicyclic core. For example, constrained analogues of related structures have been created where an octahydro-1H-pyrido[1,2-a]pyrazine scaffold replaced an existing template. wustl.edu This demonstrates the feasibility of constructing such saturated heterocyclic systems.
A specific known derivative is the methyl ester of (3R,8aS)-octahydrothis compound. nih.gov The synthesis of such compounds typically requires stereocontrolled reduction or cyclization steps to establish the desired relative stereochemistry at the chiral centers.
Fused Ring System Derivatives
Further structural diversity can be achieved by fusing additional rings to the pyrrolo[1,2-a]pyrazine framework. These strategies lead to complex, polycyclic heterocyclic systems with rigidified structures.
One approach involves building upon the existing pyrrolopyrazine core. For instance, a method for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones has been developed. acs.org This two-step procedure starts from Ugi adducts, which undergo an acid-mediated cyclization to form a dihydropyrazinone derivative. This intermediate is then subjected to a gold(I)-catalyzed annulation to generate the fused γ-lactam ring, with yields ranging from good to excellent. acs.org
Another strategy involves constructing the pyrrolopyrazine ring as part of a larger, pre-existing fused system. The synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines, a new fused pyrazine ring system, has been reported. tandfonline.com This synthesis began with ethyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, which was converted into a 3-(1-pyrrolyl) derivative before further cyclizations to form the title compounds. tandfonline.com
The fusion of a 1,2,3-triazole ring to the pyrazine moiety represents another class of derivatives. nih.gov The synthesis of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through various methods, including the cyclization of heterocyclic diamines with a nitrite. nih.gov
Table 2: Fused Ring System Synthesis Methods
| Method | Key Reagents/Steps | Resulting Fused System | Reference |
|---|---|---|---|
| Gold-Catalyzed Annulation | Ugi Adducts, TFA, Gold(I) Catalyst | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione | acs.org |
| Multi-step Cyclization | Substituted thieno[2,3-b]quinoline | Pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinoline | tandfonline.com |
Incorporation of Amino Acid Residues and Peptide Linkages
The incorporation of amino acid residues into the pyrrolo[1,2-a]pyrazine structure bridges the gap between small molecule heterocycles and peptides. This can be achieved either by using amino acids as starting materials or by coupling them to the core scaffold.
A biomimetic synthesis approach has been demonstrated for pyrazine alkaloids, which involves the dimerization of α-amino aldehydes derived from amino acids. rsc.org These aldehyde intermediates can be generated in situ from their protected precursors, and a subsequent dimerization and oxidation sequence yields the 2,5-disubstituted pyrazine core. rsc.org This highlights a potential biosynthetic route that can be adapted for synthetic purposes, using various amino acids to introduce diversity.
Furthermore, conventional peptide coupling methodologies can be used to link amino acids to the this compound. nih.gov This involves the standard activation of the carboxylic acid on the pyrazine ring, followed by the formation of an amide bond with the amino group of an amino acid or peptide. This strategy allows for the systematic extension of the molecule with peptidic chains, creating hybrid structures.
Spectroscopic and Structural Elucidation Techniques in Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid Research
Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific NMR data for Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is not extensively documented in publicly available literature, the expected chemical shifts can be inferred from the analysis of related pyrrolopyrazine derivatives and the fundamental principles of NMR. rsc.orgimist.maresearchgate.netresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole (B145914) and pyrazine (B50134) rings, as well as the carboxylic acid proton. The protons on the aromatic rings will appear in the downfield region, typically between 6.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration. libretexts.org
Based on data from related pyrazine and pyrrole derivatives, the following table provides predicted ¹H NMR chemical shifts.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.5 - 8.0 | d | ~2-3 |
| H-3 | 8.0 - 8.5 | s | - |
| H-4 | 8.5 - 9.0 | d | ~1-2 |
| H-6 | 6.5 - 7.0 | dd | ~4-5, ~1-2 |
| H-7 | 7.0 - 7.5 | t | ~3-4 |
| H-8 | 7.8 - 8.2 | d | ~3-4 |
| -COOH | >10 | br s | - |
Note: Predicted values are based on the analysis of similar heterocyclic systems and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms in the heterocyclic rings are expected to resonate in the aromatic region (100-160 ppm). The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing above 160 ppm. imist.maresearchgate.net The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the substitution pattern.
The following table outlines the predicted ¹³C NMR chemical shifts.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120 - 125 |
| C-3 | 140 - 145 |
| C-4 | 145 - 150 |
| C-4a | 130 - 135 |
| C-6 | 110 - 115 |
| C-7 | 115 - 120 |
| C-8 | 125 - 130 |
| C-8a | 135 - 140 |
| -COOH | >165 |
Note: Predicted values are based on the analysis of similar heterocyclic systems and may vary based on solvent and experimental conditions.
Infrared Spectroscopy (IR) Applications
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the carboxylic acid group and the vibrations of the fused aromatic ring system.
Key expected vibrational frequencies include:
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. libretexts.org
C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid. The exact position can be influenced by conjugation and hydrogen bonding. libretexts.orgyoutube.com
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrrolopyrazine ring system are expected to appear in the 1450-1650 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C-O Stretching and O-H Bending: These vibrations associated with the carboxylic acid group are expected in the fingerprint region between 1200 and 1400 cm⁻¹.
The following table summarizes the anticipated IR absorption bands.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 | Broad, Strong |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong, Sharp |
| Aromatic C=N/C=C | Stretch | 1450-1650 | Medium to Strong |
| Aromatic C-H | Stretch | >3000 | Medium to Weak |
| Carboxylic Acid C-O | Stretch | 1200-1300 | Medium |
| Carboxylic Acid O-H | Bend | 1350-1450 | Medium |
Note: Predicted values are based on typical functional group frequencies and data from related compounds like pyrazines and pyrrole-2-carboxylic acid. chemicalbook.comnist.govrsc.org
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₈H₆N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (162.15 g/mol ). uni.lu
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:
Loss of CO₂: A common fragmentation for carboxylic acids is the loss of a carboxyl group as carbon dioxide (44 Da), leading to a significant fragment ion at m/z 118. This fragment would correspond to the pyrrolo[1,2-a]pyrazine (B1600676) cation. cam.ac.uk
Loss of H₂O: The loss of a water molecule (18 Da) from the molecular ion can also occur. cam.ac.uk
Ring Fragmentation: The pyrrolopyrazine ring system itself can undergo fragmentation. The pyrazine ring can cleave, leading to the loss of HCN (27 Da) or other small neutral molecules. researchgate.netsapub.org The fragmentation of the bare pyrrolo[1,2-a]pyrazine (m/z 118) would likely involve the sequential loss of HCN. nih.gov
A predicted fragmentation pattern is outlined in the table below.
| m/z | Proposed Fragment | Neutral Loss |
| 162 | [M]⁺ | - |
| 118 | [M - CO₂]⁺ | CO₂ |
| 144 | [M - H₂O]⁺ | H₂O |
| 91 | [C₆H₅N]⁺ | HCN from m/z 118 |
Note: This is a predicted fragmentation pattern based on the general behavior of carboxylic acids and heterocyclic compounds in mass spectrometry. nist.govnist.gov
X-ray Crystallography for Conformation and Stereochemistry
The pyrrolo[1,2-a]pyrazine ring system is expected to be largely planar due to its aromatic character. nih.gov The planarity of the fused rings would be a key feature, with minor deviations possible depending on crystal packing forces. The carboxylic acid group at the 3-position would likely be nearly coplanar with the ring system to maximize conjugation, although some rotation around the C3-C(OOH) bond is possible.
The table below presents expected bond lengths based on data from similar structures.
| Bond | Expected Bond Length (Å) |
| C=O | ~1.20 - 1.25 |
| C-O | ~1.30 - 1.35 |
| C-C (ring) | ~1.38 - 1.45 |
| C-N (ring) | ~1.35 - 1.40 |
| N-N (bridgehead) | ~1.37 |
Note: These are generalized bond lengths derived from crystallographic data of related heterocyclic compounds. iucr.org
Dihedral Angle Analysis
Dihedral angles, which describe the rotation around a bond, are crucial for defining the conformation of a molecule. In this compound, the most significant dihedral angles would be those defining the planarity of the fused ring system and the orientation of the carboxylic acid substituent.
Based on the analysis of related planar heterocyclic systems, the dihedral angles within the pyrrolo[1,2-a]pyrazine core are expected to be close to 0° or 180°, confirming a high degree of planarity. nih.goviucr.org For instance, in a similar pyrrolo[3,4-b]pyrazine system, the dihedral angle between the pyrrole and pyrazine rings was found to be only 2.00(12)°. iucr.org
The dihedral angle between the plane of the pyrazine ring and the plane of the carboxylic acid group is also of interest. A small dihedral angle would indicate a high degree of coplanarity, which would have implications for the electronic properties of the molecule. In related structures, the orientation of substituents can be influenced by intramolecular hydrogen bonding and crystal packing effects.
| Dihedral Angle | Expected Value (°) | Significance |
| Between Pyrrole and Pyrazine Rings | ~0 - 5 | Indicates planarity of the fused system |
| Between Pyrazine Ring and Carboxylic Acid | Variable | Defines the orientation of the substituent |
Note: The analysis of dihedral angles is predictive and based on the crystallographic data of analogous compounds.
Biological Activities and Pharmacological Profiles of Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid and Its Analogues
Antimicrobial Properties
Derivatives of pyrrolo[1,2-a]pyrazine (B1600676) have shown notable activity against various microbial pathogens, including bacteria, fungi, and viruses. researchgate.net
Antibacterial Activity
The antibacterial potential of pyrrolo[1,2-a]pyrazine derivatives has been documented against a range of bacteria. For instance, derivatives of pyrrolo[1,2-a]pyrazine-3-carboxylic acid have demonstrated minimum inhibitory concentration (MIC) values between 8 and 32 µg/mL against both Staphylococcus aureus and Escherichia coli. vulcanchem.com
A specific analogue, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro , isolated from the marine bacterium Bacillus tequilensis MSI45, has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This compound exhibited an MIC of 15 ± 0.172 mg L⁻¹ and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L⁻¹. nih.gov Further studies on related structures, such as 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts , have also established antibacterial activity. nih.gov One such derivative, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride , displayed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/MBC) | Source |
|---|---|---|---|
| This compound derivatives | Staphylococcus aureus, Escherichia coli | MIC: 8–32 µg/mL | vulcanchem.com |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Multidrug-resistant Staphylococcus aureus | MIC: 15 ± 0.172 mg L⁻¹ MBC: 20 ± 0.072 mg L⁻¹ | nih.gov |
| 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | S. aureus, E. coli, K. pneumoniae, A. baumannii | Broad activity spectrum | nih.gov |
Antifungal Activity
The pyrrolo[1,2-a]pyrazine scaffold is also associated with significant antifungal properties. researchgate.netresearchgate.net Research into pyrrole-based enaminones as precursors for pyrrolo[1,2-a]pyrazines has led to the discovery of compounds with potent antifungal effects. researchgate.net A study evaluating a series of substituted pyrroles, pyrrole-based enaminones, and pyrrolo[1,2-a]pyrazines against six Candida species, including two multidrug-resistant strains, found that most of the tested compounds produced a more robust antifungal effect compared to reference drugs. mdpi.com Docking analyses from this study suggested that the inhibition of yeast growth may be mediated by the interaction of these compounds with the catalytic site of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR) in Candida species. mdpi.com
Additionally, quaternary salts derived from 3-aryl-5H-pyrrolo[1,2-a]imidazole have demonstrated antifungal activity. nih.gov For example, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride was active against Cryptococcus neoformans. nih.gov
Antiviral Activity
The antiviral potential of the pyrrolo[1,2-a]pyrazine core has been noted in several studies. researchgate.net While direct studies on this compound are limited, related heterocyclic systems have shown promise. For instance, a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were synthesized and evaluated for their activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. Several of these analogues exhibited significant anti-BVDV activity. nih.gov In another study, new pyrazine-triazole conjugates, derived from pyrazinoic acid, were synthesized as potential antiviral candidates against SARS-CoV-2. nih.gov Furthermore, 2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govtandfonline.comtriazines have been identified as having low toxicity and high antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1). mdpi.com One derivative, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govnih.govtandfonline.comtriazine-5,6-dicarboxylate , was particularly effective, with a half-maximal inhibitory concentration (IC₅₀) of 4 µg/mL. mdpi.com
Anticancer and Antiproliferative Potentials
The pyrrolo[1,2-a]pyrazine scaffold has served as a foundation for the development of novel compounds with anticancer properties. nih.gov
Cytotoxic Effects on Cancer Cell Lines
Various analogues of pyrrolo[1,2-a]pyrazine have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
A series of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Compound 5b from this series emerged as a promising candidate, showing potent results against pancreatic cancer (Panc-1) cell lines with an IC₅₀ value of 20.3 µM. nih.gov Another series of related compounds, the tetrahydropyrrolo-pyrazino–pyrrolo-pyridazines , also showed high potency, with compound 7m being nearly twice as potent as the standard drug etoposide (B1684455) against all tested cell lines. nih.gov
In other research, a pyrrolo[1,2-a]pyrazine derivative, 6x , which contains a 2,4-dimethoxyphenyl group, strongly inhibited the viability of human lymphoma U937 cells. nih.gov Another analogue, pyrrolo (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) , isolated from a marine Staphylococcus sp., exhibited dose-dependent in vitro anticancer activity against human lung (A549) and cervical (HeLa) cancer cells, with IC₅₀ concentrations of 19.94 ± 1.23 µg/ml and 16.73 ± 1.78 µg/ml, respectively. nih.gov
Additionally, novel pyrrolo[1,2-b]pyridazine derivatives have been tested for their cytotoxic effects on human adenocarcinoma cell lines, including colon (LoVo), ovary (SK-OV-3), and breast (MCF-7). nih.gov The study found that several of these compounds demonstrated dose- and time-dependent cytotoxic activity, with the highest antitumor effect observed against colon cancer cells. nih.gov
| Compound/Derivative Series | Cancer Cell Line(s) | Activity (IC₅₀) | Source |
|---|---|---|---|
| Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine (Compound 5b) | Panc-1 (Pancreatic) | 20.3 µM | nih.gov |
| Pyrrolo[1,2-a]pyrazine derivative (6x) | U937 (Human Lymphoma) | Potent inhibition of cell survival | nih.gov |
| PPDHMP | A549 (Lung), HeLa (Cervical) | 19.94 ± 1.23 µg/ml (A549) 16.73 ± 1.78 µg/ml (HeLa) | nih.gov |
| Pyrrolo[1,2-b]pyridazines (e.g., 5a, 2c, 5f) | LoVo (Colon), SK-OV-3 (Ovary), MCF-7 (Breast) | Dose- and time-dependent cytotoxicity, highest against LoVo | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine (Compound 10t) | HeLa, SGC-7901, MCF-7 | 0.12 to 0.21 µM | tandfonline.com |
Induction of Apoptosis and Cell Cycle Arrest
The anticancer mechanisms of some pyrrolo-pyrazine analogues involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the pyrrolo[1,2-a]pyrazine core, have shown that their cytotoxic activity is likely mediated by apoptosis. nih.gov Flow cytometry data revealed a significant increase in the percentage of late apoptotic cells and cell cycle arrest at different phases. nih.gov Western blot analysis further suggested that these compounds induce apoptosis through the intrinsic pathway. nih.gov Another related derivative, 1H-pyrrolo[3,2-c]pyridine 10t , was found to cause significant G2/M phase cell cycle arrest and apoptosis at concentrations ranging from 0.12 µM to 0.36 µM. tandfonline.com This compound was also shown to disrupt tubulin microtubule dynamics, a key process in cell division. tandfonline.com
Furthermore, the analogue PPDHMP not only showed cytotoxicity but also inhibited the migration and invasive capacity of cancer cells, which are crucial steps in metastasis. nih.gov
Neuropharmacological Activities
Derivatives of the pyrrolo[1,2-a]pyrazine core have been extensively investigated for their effects on the central nervous system. These compounds have shown potential in modulating various neurological pathways, leading to anxiolytic, antidepressant, neuroprotective, and antiepileptic effects.
Several studies have highlighted the potential of pyrrolo[1,2-a]pyrazine analogues as anxiolytic agents. A series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides were designed as ligands for the 18kDa translocator protein (TSPO), a target implicated in anxiety regulation. nih.gov The anxiolytic-like activity of these compounds was assessed using the open field and elevated plus-maze tests. nih.gov
Notably, compounds designated as 1a and 1b showed a significant anxiolytic-like effect, comparable to that of diazepam. nih.gov The involvement of the TSPO receptor in the mechanism of action was confirmed, as the effect of the most active compound, 1a, was blocked by the TSPO selective inhibitor PK11195. nih.gov Further research into 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides identified eight compounds with anxiolytic activity. researchgate.net Among these, N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxyamide emerged as a lead compound, demonstrating anti-anxiety activity across a wide range of doses in multiple animal models. researchgate.net Similarly, other derivatives, including N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides like GML-1 and GML-21 , were also found to produce an anxiolytic effect. researchgate.net
The anxiolytic potential is not limited to carboxamides. Studies on fused heterocyclic systems, such as pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines, also revealed anxiolytic effects in models like the "elevated plus maze" (EPM). mdpi.com Specifically, compounds 6n , 6b , and 7c from this series showed pronounced anxiolytic activity. mdpi.com Another class of related compounds, pentacyclic benzodiazepine (B76468) derivatives built on a pyrrolo scaffold (PBDTs ), also exhibited anxiolytic properties. mdpi.comPBDT 13 was identified as having the most potent effect, with an action mechanism suggested to be similar to diazepam via benzodiazepine receptors. mdpi.com
Table 1: Anxiolytic-Like Activity of Pyrrolo[1,2-a]pyrazine Analogues
| Compound/Analogue Class | Test Model | Key Findings | Reference |
|---|---|---|---|
| 1-Arylpyrrolo[1,2-a]pyrazine-3-carboxamides (1a, 1b) | Open Field Test, Elevated Plus Maze | High anxiolytic-like effect, comparable to diazepam; activity linked to TSPO receptor. | nih.gov |
| N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxyamide | Open Field Test, Elevated Plus Maze | Demonstrated antianxiety activity in a wide range of doses. | researchgate.net |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines (6n, 6b, 7c) | Elevated Plus Maze | Found to have activating behavior and anxiolytic effects. | mdpi.com |
The pyrrolo[1,2-a]pyrazine scaffold and its bioisosteres are of interest for developing novel antidepressant agents. Research into related fused pyrrole (B145914) structures, such as pyrrolopyrazoles, has shown promising antidepressant activity in preclinical models like the Tail Suspension Test (TST) and Forced Swim Test (FST). researchgate.net The mechanism for these pyrazole (B372694) derivatives appears to be mediated by increased levels of serotonin (B10506) (5HT) in the brain. researchgate.net
In studies of more complex fused systems, certain derivatives of pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines were found to increase the latent time of first immobilization in the "forced swimming" test, suggesting an antidepressant effect similar to diazepam. mdpi.com This indicates that the core pyrrolo[1,2-a]pyrimidine (B7980946) structure contributes to this pharmacological profile. mdpi.com Other related heterocyclic compounds, such as pyrazoline derivatives, have also been investigated as potential antidepressants, primarily through their action as monoamine oxidase A (MAO-A) inhibitors. nih.gov
Analogues of pyrrolo[1,2-a]pyrazine have demonstrated significant neuroprotective properties. The pyrrolopyrimidine antioxidant U-104067F was investigated for its effects in rats treated with 3-acetylpyridine, a neurotoxin that causes neuronal loss. nih.gov Treatment with U-104067F significantly prevented the loss of neurons in the inferior olivary nucleus. nih.gov
Furthermore, U-104067F was shown to attenuate the 3-acetylpyridine-induced reductions in cerebellar cGMP and ATP levels in a dose-related manner. nih.gov This biochemical protection was consistent with functional outcomes, as the compound also prevented the loss of motor coordination induced by the neurotoxin. nih.gov These findings underscore the potential of the pyrrolopyrimidine scaffold, a close structural relative of pyrrolo[1,2-a]pyrazine, in protecting against neuronal damage.
The search for new antiepileptic drugs has led to the investigation of various fused pyrrolo[1,2-a]pyrimidine derivatives. nih.gov These compounds have been evaluated for anticonvulsant properties in standard preclinical models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov
Studies on a series of furo[3,2-d]pyrrolo[1,2-a]pyrimidines identified several compounds with potent and broad-spectrum anticonvulsant activity. nih.gov Further investigation into more complex systems like pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines also yielded active compounds. mdpi.com The results from the pentylenetetrazole (PTZ) test showed that the anticonvulsant activity for some of these derivatives ranged from 20% to 80% protection. mdpi.com
In a separate line of research, novel pentacyclic benzodiazepine derivatives containing a pyrrolo ring (PBDTs ) were synthesized and evaluated. mdpi.com Compound PBDT 13 showed the most significant anticonvulsant effects in drug-induced convulsion models, with a potency that was not significantly different from diazepam. mdpi.com
Table 2: Anticonvulsant Activity of Pyrrolo[1,2-a]pyrazine Analogues
| Compound/Analogue Class | Test Model | Key Findings | Reference |
|---|---|---|---|
| Furo[3,2-d]pyrrolo[1,2-a]pyrimidines | MES, scPTZ | Several compounds exhibited potent and wide-spectrum anticonvulsant properties. | nih.gov |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines | PTZ seizure test | Anticonvulsant activity ranged from 20-80% protection. | mdpi.com |
Immunomodulatory and Anti-inflammatory Activities
The pyrrolo[1,2-a]pyrazine framework is a substructure of compounds investigated for anti-inflammatory properties. For instance, a series of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids were synthesized and evaluated for anti-inflammatory activity. nih.gov The potency of these compounds in the rat carrageenan paw assay was found to be correlated with the steric and hydrogen-bonding properties of the benzoyl substituent. nih.gov
Based on these structure-activity relationships, the 4-vinylbenzoyl compound 95 was predicted to be highly active and is undergoing further pharmacological evaluation as a potential anti-inflammatory agent. nih.gov Additionally, 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy analogue were noted for their high potency. nih.gov The broader class of pyrrolo[1,2-a]quinazolines has also been recognized for having anti-inflammatory activity. researchgate.net
Antioxidant Properties
In a computational and experimental study, derivatives of pyrrolo[2,3-b]quinoxaline were evaluated for their antioxidant potential. rsc.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay showed that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) was a potent radical scavenger. rsc.org Computational analysis further indicated that this compound has significant hydroxyl radical (HO˙) scavenging activity in non-polar environments, comparable to reference antioxidants like Trolox and melatonin. rsc.org As mentioned previously, the neuroprotective agent U-104067F is also characterized as a pyrrolopyrimidine antioxidant. nih.gov
Enzyme and Receptor Ligand Interactions
The pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of interactions with various biological targets. The unique three-dimensional arrangement of this heterocyclic system allows for specific binding to enzymes and receptors, leading to a range of pharmacological effects. This section will delve into the specific interactions of this compound and its analogues with several key protein targets, including the translocator protein (TSPO), various kinases, chitinases, and prothrombin.
Translocator Protein (TSPO) Ligand Binding
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a significant target for the development of neurotropic drugs due to its role in neurosteroidogenesis and its upregulation in response to neuronal injury. nih.govmdpi.com Analogues of this compound, particularly N-substituted carboxamides, have been investigated as potential TSPO ligands.
| Compound | Structure | Target | Binding Affinity (Ki) | Reference |
| GML-3 | N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide | TSPO | 5.3 x 10⁻⁷ M | mdpi.com |
Kinase Inhibition
The pyrrolopyrazine core is a key pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. While research on this compound itself as a kinase inhibitor is limited, its structural analogues, particularly other isomers of the pyrrolopyrazine system, have shown significant activity against a range of kinases.
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). researchgate.net These receptors are receptor tyrosine kinases that, when dysregulated, can drive the growth of various cancers. The development of selective FGFR inhibitors is a key area of research.
Furthermore, pyrrolo[1,2-a]pyrazinones have been discovered as inhibitors of PIM kinases, a family of serine/threonine kinases involved in cell cycle progression and apoptosis. The initial hits from a natural product-inspired library showed IC50 values in the low micromolar range, and subsequent optimization led to the discovery of more potent inhibitors.
| Compound Class | Target Kinase | Key Findings | IC₅₀ Values | Reference |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | FGFR | Potent and selective inhibition | Not specified in abstract | researchgate.net |
| Pyrrolo[1,2-a]pyrazinones | PIM kinases | Inhibition of PIM isoforms | Low micromolar for initial hits | Not specified in abstract |
Chitinase (B1577495) Inhibition
Chitinases are enzymes that break down chitin, a major component of the cell walls of fungi and the exoskeletons of arthropods. As such, they are a target for the development of antifungal and antiparasitic agents. A review of the scientific literature did not yield specific research on the inhibition of chitinases by this compound or its direct analogues. While some pyrrolopyrazine derivatives have been noted for their antifungal activity, the mechanism of action has not been explicitly linked to chitinase inhibition in the available sources. researchgate.net Therefore, this remains an area for potential future investigation.
Prothrombin Modulation
Prothrombin is a key protein in the coagulation cascade, and its modulation is a therapeutic strategy for treating thrombotic disorders. Extensive searches of scientific databases did not reveal any studies investigating the interaction of this compound or its analogues with prothrombin. The current body of research on the pharmacological profile of this compound class does not include its effects on blood coagulation.
Mechanistic Insights into Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid Bioactivity
Molecular Pathways Involved in Therapeutic Effects
Research into derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold has revealed modulation of several critical molecular pathways implicated in cancer and other diseases.
Kinase-Mediated Signaling Pathways: Various kinase enzymes are primary targets for this class of compounds. For instance, pyrrolo[2,1-f] researchgate.netnih.govresearchgate.nettriazine derivatives, which share a related fused heterocyclic system, have been synthesized as potent inhibitors of c-Met and VEGFR-2. nih.gov The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cancer cell proliferation and angiogenesis. nih.gov
Fatty Acid Synthesis Pathway: A derivative of the isomeric 1H-pyrrolo[3,2-b]pyridine-3-carboxamide has been identified as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov ACC1 is a key enzyme in the fatty acid synthesis pathway, responsible for producing malonyl-CoA. Oral administration of this inhibitor led to a significant reduction in malonyl-CoA concentrations in tumor xenograft models, indicating that targeting this pathway is a viable therapeutic strategy for cancers that rely on de novo fatty acid synthesis. nih.gov
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway, crucial for embryonic development and implicated in the formation of various cancers, is another target for related compounds. Synthesized molecules containing a pyrrolo[2,1-f] researchgate.netnih.govresearchgate.nettriazine framework have demonstrated inhibitory activity against the Hh pathway in luciferase reporter gene assays. nih.gov
Cellular Targets and Interactions
The biological effects of pyrrolo[1,2-a]pyrazine compounds are initiated by their interaction with specific cellular components. Studies have identified both protein targets and broader cellular structures.
Translocator Protein (TSPO): A significant cellular target for 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides is the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. researchgate.net These derivatives were specifically designed as TSPO ligands and have demonstrated high-affinity binding, leading to anxiolytic-like effects. researchgate.net
Bacterial Cell Structures: In the context of antimicrobial activity, certain derivatives exhibit direct action against bacterial cells. The compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) has been shown to inhibit the formation of bacterial biofilms. researchgate.net Microscopic analysis revealed that its mechanism involves inducing cell shrinkage, disorganizing the cell membrane, and causing degradation of the cell wall, ultimately leading to a loss of viability in bacteria such as P. mirabilis and E. coli. researchgate.net
Enzymes: As detailed in the sections below, a primary mode of action for this compound class is the direct interaction with and inhibition of various enzymes, including kinases and metabolic enzymes. nih.govnih.govvulcanchem.com
Receptor Binding Mechanisms
The interaction of pyrrolo[1,2-a]pyrazine-based molecules with specific receptors has been investigated through binding studies and computational modeling, providing a clearer picture of their mechanism of action.
TSPO Receptor Binding: The involvement of TSPO in the anxiolytic activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides was confirmed through antagonism studies. The anxiolytic-like effect of the most active compound in this series was blocked by PK11195, a selective TSPO inhibitor. researchgate.net This demonstrates that the therapeutic effect is directly mediated by the binding of the compound to this specific receptor. In vitro binding assays further confirmed high affinity for TSPO. researchgate.net The planar structure of the pyrrolo[1,2-a]pyrazine core is thought to facilitate π-π stacking interactions within receptor binding sites, while the carboxamide group (a derivative of the carboxylic acid) can form crucial hydrogen bonds. vulcanchem.com
Enzyme Inhibition Kinetics
The ability of pyrrolo[1,2-a]pyrazine derivatives to inhibit specific enzymes is a key aspect of their bioactivity. Kinetic studies have quantified this inhibition, revealing potent and often selective activity against various enzyme targets. A derivative of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid has been reported to inhibit ribosomal S6 kinase (RSK). vulcanchem.com Furthermore, related pyrrolopyrazine and pyrrolopyridine structures have been extensively studied as inhibitors of other kinases and enzymes.
| Compound Class/Derivative | Enzyme Target | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| This compound derivative | Ribosomal S6 Kinase (RSK) | 0.18 µM | vulcanchem.com |
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) | Acetyl-CoA Carboxylase 1 (ACC1) | Potent cellular inhibition | nih.gov |
| Pyrrolo[1,2-f] researchgate.netnih.govresearchgate.nettriazine derivative (Compound 19) | c-Met | 2.3 ± 0.1 nM | nih.gov |
| Pyrrolo[1,2-f] researchgate.netnih.govresearchgate.nettriazine derivative (Compound 19) | VEGFR-2 | 5.0 ± 0.5 nM | nih.gov |
Structure Activity Relationship Sar Investigations of Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid Derivatives
Impact of Substituent Variation on Biological Potency
The biological activity of pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and on the carboxamide moiety.
As Anxiolytic Agents Targeting the Translocator Protein (TSPO)
A significant body of research has focused on 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides as ligands for the 18 kDa translocator protein (TSPO), a promising target for anxiolytic drugs. nih.govresearchgate.netdntb.gov.ua The general pharmacophore for TSPO ligands includes a planar aromatic heterocycle, an aryl substituent, and a lipophilic amide group. researchgate.net
The anxiolytic-like activity of these compounds is highly dependent on the substituents on the amide nitrogen and the aryl ring at position 1. For instance, in a series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides, the introduction of a benzyl (B1604629) group on the amide nitrogen (compound GML-11) resulted in a compound with anxiolytic action at very low doses (0.001 to 0.100 mg/kg), demonstrating a significant increase in potency compared to other derivatives. nih.gov Further studies on 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides revealed that N-benzhydryl substitution led to a lead compound with sustained anti-anxiety activity across a wide dose range. dntb.gov.ua
The nature of the substituent on the phenyl ring at position 1 also plays a crucial role. While specific quantitative data is limited in the provided search results, the consistent focus on "1-aryl" or "1-phenyl" derivatives underscores the importance of this aromatic substituent for activity.
Table 1: SAR of Pyrrolo[1,2-a]pyrazine-3-carboxamide Derivatives as Anxiolytic Agents
| Compound | R1 (at position 1) | R2 (Amide Substituent) | Biological Activity (Anxiolytic) | Reference |
|---|---|---|---|---|
| GML-11 | Phenyl | N-benzyl-N-phenyl | High potency (0.001-0.100 mg/kg) | nih.gov |
| Lead Compound | Phenyl | N-benzhydryl | Active over a wide dose range | dntb.gov.ua |
As Anticancer Agents
Pyrrolo[1,2-a]pyrazine (B1600676) derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov The substitution pattern on the aromatic ring has been shown to be critical for anticancer activity.
In a study of pyrrolo[1,2-a]pyrazine derivatives, a compound with a methoxy (B1213986) group at the ortho-position of the aromatic ring (compound 6b) strongly inhibited the viability of human lymphoma U937 cells. nih.gov In contrast, derivatives with a halogen at the same position were inactive. nih.gov Furthermore, a derivative with a 2,4-dimethoxyphenyl group (compound 6x) was more potent than the o-methoxy derivative, while a 2,5-dimethoxyphenyl analog (compound 6y) showed no significant activity, highlighting the importance of the substituent's orientation on the benzene (B151609) ring. nih.gov
Another study on 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) derivatives identified a compound with a 4-bromophenyl group at position 3 and a 4-fluorobenzoyl group at position 4 (compound 3h) as having potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC50 values of 1.18 µM and 1.95 µM, respectively. nih.gov
Table 2: SAR of Pyrrolo[1,2-a]pyrazine Derivatives as Anticancer Agents
| Compound | Substituent(s) | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 6b | o-methoxy on aromatic ring | U937 (lymphoma) | - | nih.gov |
| 6t-w | o-halogen on aromatic ring | U937 (lymphoma) | Inactive | nih.gov |
| 6x | 2,4-dimethoxyphenyl | U937 (lymphoma) | More potent than 6b | nih.gov |
| 6y | 2,5-dimethoxyphenyl | U937 (lymphoma) | Inactive | nih.gov |
| 3h | 3-(4-bromophenyl), 4-(4-fluorobenzoyl) | PC-3 (prostate) | 1.18 | nih.gov |
Conformational Requirements for Activity
The three-dimensional arrangement of substituents on the pyrrolo[1,2-a]pyrazine scaffold is a critical determinant of biological activity. While detailed conformational analyses for a wide range of these derivatives are not extensively available in the provided literature, some studies offer valuable insights.
Furthermore, the observation that the orientation of substituents on the phenyl ring of cytotoxic pyrrolo[1,2-a]pyrazine derivatives significantly impacts their potency suggests that a specific spatial arrangement is necessary for interaction with the biological target. nih.gov The difference in activity between the 2,4-dimethoxy and 2,5-dimethoxy substituted compounds points to a defined binding orientation within the target protein. nih.gov
While not directly focused on the this compound scaffold, research on related heterocyclic systems has shown that stereochemistry can play a pivotal role in biological activity, which may also be relevant for this class of compounds.
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling and ligand design strategies have been instrumental in the development of potent and selective this compound derivatives.
For the design of TSPO ligands, a pharmacophore model was developed based on known active compounds. researchgate.net This model identified the key features necessary for binding, which include a planar aromatic heterocycle (the pyrrolo[1,2-a]pyrazine core), an aromatic substituent, and a lipophilic amide group with a carbonyl function that plays a crucial role in binding. researchgate.net This model guided the synthesis of new N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides with high anxiolytic activity. nih.govresearchgate.net
In the realm of anticancer drug design, a scaffold-hopping approach has been employed to generate novel pyrrolo[1,2-a]pyrazine derivatives. tandfonline.com By exploring new chemical space around the core scaffold, researchers have been able to identify compounds with potent cytotoxic activity. nih.gov For instance, a three-component reaction approach led to the discovery of a novel 3,4-dihydropyrrolo[1,2-a]pyrazine skeleton with distinct functional groups in a trans configuration, resulting in a potent anticancer agent. nih.gov
These examples demonstrate the power of computational and rational design approaches in optimizing the therapeutic potential of this compound derivatives. The integration of SAR data with conformational analysis and pharmacophore modeling provides a robust framework for the design of new, more effective drug candidates.
Computational Approaches and Molecular Modeling in Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid Research
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrrolo[1,2-a]pyrazine (B1600676) research, docking simulations are primarily used to predict the binding affinity and interaction patterns of various derivatives with specific biological targets.
While docking studies for Pyrrolo[1,2-a]pyrazine-3-carboxylic acid itself are not prominent in the literature, extensive research has been conducted on its derivatives. For instance, a series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides were designed as ligands for the Translocator Protein (TSPO), a target for neuropsychotropic drugs. dntb.gov.uanih.gov Molecular docking analyses were crucial in designing these derivatives. nih.govresearchgate.net In a different study, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, a derivative isolated from Fusarium oxysporum, was docked against a modeled Short-chain Dehydrogenase/Reductase (SDR) protein, yielding a strong docking score of -6.593 kcal/mol, indicating a stable interaction. researchgate.net
Another area of investigation involves the potential of pyrrolo-fused heterocycles as anticancer agents targeting tubulin. nih.gov Docking experiments were used to investigate the binding mode of these compounds to the colchicine (B1669291) site of tubulin, although molecular dynamics simulations were required to validate the stability of these predicted interactions. nih.gov Furthermore, novel synthesized pyrrolo[1,2-a]pyrazine derivatives have been tested through docking studies for their ability to inhibit proteins from microbes and the COVID-19 main protease. tandfonline.com
Table 1: Examples of Molecular Docking Studies on Pyrrolo[1,2-a]pyrazine Derivatives
| Derivative | Target Protein | Predicted Binding Score / Key Finding |
|---|---|---|
| N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | Translocator Protein (TSPO) | Designed as high-affinity ligands based on docking analysis. dntb.gov.uanih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | SDR protein FOXG_00472 (Fusarium oxysporum) | Docking score of -6.593 kcal/mol; Glide energy of -29.139 kcal/mol. researchgate.net |
| Pyrrolo[1,2-a]quinoline (B3350903) 10a | Tubulin (Colchicine site) | Confirmed binding to the colchicine site, though some docking poses were unstable in subsequent simulations. nih.gov |
Pharmacophore Model Generation and Validation
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is used to identify the essential structural motifs required for biological activity, which can then guide the design of new potent ligands.
Research on pyrrolo[1,2-a]pyrazine derivatives has utilized this approach. In the development of new ligands for the Translocator Protein (TSPO), a calculated pharmacophore model was used as a foundational step in the design of novel N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides. dntb.gov.uanih.govresearchgate.net This model helped to define the key chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are critical for binding to TSPO, leading to the synthesis of compounds with high anxiolytic activity. nih.gov
In Silico ADMET Prediction for Drug Likeness Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. These computational models assess the drug-likeness of a compound by predicting its pharmacokinetic and toxicological properties, helping to identify candidates with a higher probability of success in clinical trials.
For the pyrrolo[1,2-a]pyrazine scaffold, ADMET predictions have been applied to complex derivatives to evaluate their potential as therapeutic agents. For example, a study on new N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides reported that the synthesized compounds possess a favorable profile of ADMET characteristics, making them promising for further drug development. dntb.gov.ua
A more detailed in silico ADME prediction was performed for a pyrrolo[1,2-a]quinoline derivative, compound 10a, investigated as a tubulin inhibitor. The analysis predicted favorable properties, as summarized in the table below. nih.gov
Table 2: Predicted ADME Properties for Pyrrolo[1,2-a]quinoline Derivative 10a
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 433.45 g/mol | Within typical range for oral drugs. nih.gov |
| Log P (MLOGP) | 2.30 | Good balance of hydrophilicity/lipophilicity. nih.gov |
| H-bond Acceptors | 6 | Adheres to Lipinski's rule of five. nih.gov |
| H-bond Donors | 0 | Adheres to Lipinski's rule of five. nih.gov |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. nih.gov |
| Blood-Brain Barrier (BBB) Permeant | No | May not be suitable for CNS targets if systemically administered. nih.gov |
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide insights into molecular geometry, orbital energies, and the stability of different conformations.
While detailed quantum chemical studies specifically on this compound are scarce, such methods have been applied to its derivatives. For instance, DFT calculations at the B3LYP/6-31G** level were employed to investigate the stereochemistry of pyrrolopiperazine-2,6-diones. The calculations determined that one epimer was 5.02 kcal·mol⁻¹ lower in energy (more stable) than the other, which was consistent with experimental observations. acs.org In other work, quantum mechanical calculations were used to support the interpretation of experimental findings in the synthesis of pyrrolo[1,2-a]pyrazines via a three-component reaction, though specific energetic or electronic structure data was not detailed. researchgate.net These examples show the utility of quantum chemistry in understanding the fundamental properties and reactivity of the broader pyrrolo[1,2-a]pyrazine class of molecules. acs.orgresearchgate.net
Emerging Therapeutic and Industrial Applications
Development of Novel Drug Candidates
The pyrrolo[1,2-a]pyrazine (B1600676) scaffold, including its carboxylic acid derivatives, is a "biologically active scaffold" recognized for its presence in compounds with a wide array of biological activities. researchgate.net This has made it a focal point in drug discovery. Research has shown that derivatives of the core structure exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. researchgate.net
Derivatives of pyrrolo[1,2-a]pyrazine are noted for their significant antibacterial, antifungal, and antiviral activities. researchgate.netresearchgate.net For instance, the derivative pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, has demonstrated potent inhibitory effects against multi-drug resistant Staphylococcus aureus. rsc.org Further studies have identified derivatives with minimum inhibitory concentration (MIC) values between 8–32 µg/mL against both Staphylococcus aureus and Escherichia coli.
In the realm of oncology, the pyrrolo[1,2-a]pyrazine core is instrumental in developing next-generation kinase inhibitors. Recently, pyrrolopyrazine carboxamide derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3). nih.gov One such compound demonstrated the ability to overcome common inhibitor-resistance mutations and induce tumor regression in a gastric cancer model, highlighting the scaffold's potential in creating targeted cancer therapies. nih.gov Additionally, Pyrrolo[1,2-a]pyrazine-3-carboxylic acid itself has been shown to inhibit ribosomal S6 kinase (RSK) with a half-maximal inhibitory concentration (IC₅₀) of 0.18 µM.
Table 1: Biological Activity of Selected Pyrrolo[1,2-a]pyrazine Derivatives
| Derivative Name | Biological Activity | Target/Organism | Reported Potency |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Antibacterial | Multi-drug resistant Staphylococcus aureus | MIC: 15 ± 0.172 mg L−1 |
| Pyrrolopyrazine Carboxamide Derivative (Compound 10) | Anticancer (Kinase Inhibition) | FGFR2/3 | Induces tumor stasis/regression in vivo |
| This compound | Kinase Inhibition | Ribosomal S6 kinase (RSK) | IC₅₀ = 0.18 µM |
| General Derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | MIC: 8–32 µg/mL |
This table is generated based on available research data and is for illustrative purposes. rsc.orgnih.gov
Role as Key Intermediates in Organic Synthesis
The pyrrolo[1,2-a]pyrazine framework, including the title carboxylic acid, serves as a crucial intermediate in the synthesis of more complex molecules. Its structural features allow for various chemical modifications, making it a versatile building block.
Several synthetic strategies have been developed to construct the core pyrrolo[1,2-a]pyrazine ring system. These include cyclization, ring annulation, and cycloaddition reactions. researchgate.net A notable domino synthesis approach utilizes 1H-pyrrole-2-carbaldehyde and vinyl azides to construct the scaffold under mild, base-catalyzed conditions. nih.gov More recently, modular approaches have been developed, such as the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, which leads to the formation of complex benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids through a double cyclodehydration and aromatization process. nih.gov
The carboxylic acid group on the C3 position of the pyrrolo[1,2-a]pyrazine ring is particularly important as it provides a reactive handle for further chemical elaboration, such as amide bond formation, to create libraries of new compounds for screening. The synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, a related and important bioactive scaffold, often involves the strategic cyclization of N-substituted pyrrole (B145914) derivatives, demonstrating the utility of the parent pyrrole structure in building these fused heterocyclic systems. mdpi.com
Table 2: Synthetic Approaches to the Pyrrolo[1,2-a]pyrazine Core
| Synthetic Method | Starting Materials | Key Features |
|---|---|---|
| Domino Synthesis | 1H-Pyrrole-2-carbaldehyde, Vinyl azides | Proceeds under mild conditions; Base-catalyzed. nih.gov |
| Double Cyclodehydration/Aromatization | 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes, o-Phenylenediamines | Modular approach; Forms polycyclic heteroaromatic compounds. nih.gov |
| Palladium-Catalyzed Cyclization | N-allyl pyrrole-2-carboxamide | Catalyst-dependent product formation. mdpi.com |
This table summarizes key synthetic strategies for forming the core scaffold.
Contribution to Heterocyclic Scaffold Diversity
The pyrrolo[1,2-a]pyrazine nucleus is a significant contributor to the chemical diversity of nitrogen-containing heterocyclic compounds. researchgate.netmdpi.com These scaffolds are of high interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties.
Diversity-oriented synthesis strategies have been employed to decorate the core pyrrolo[1,2-a]pyrazine skeleton. scispace.com For example, palladium-catalyzed direct C6 arylation of pyrrole-2-carboxaldehyde with various aryl bromides has been used to create a chemical library based on the pyrrolo[1,2-a]pyrazine core. scispace.com This ability to systematically introduce a wide range of functional groups allows for the fine-tuning of the molecule's properties for specific applications.
The fusion of other rings to the pyrrolo[1,2-a]pyrazine scaffold has led to novel polycyclic heteroaromatic systems with unique characteristics. For example, fusing a benzene (B151609) ring to create a benzo nih.govnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine structure results in compounds with remarkable blue fluorescence, good cell permeability, and low phototoxicity, indicating their potential for use in bioimaging applications. nih.gov The inherent versatility of the pyrrolo[1,2-a]pyrazine core ensures its continued role in the exploration of new chemical space and the development of novel functional molecules. mdpi.com
Future Research Directions and Unresolved Challenges
Elucidation of Undefined Mechanisms of Action
A significant challenge in the development of pyrrolo[1,2-a]pyrazine (B1600676) derivatives is that their precise mechanisms of action remain largely undefined. researchgate.net While studies have identified a broad spectrum of biological activities, a deep mechanistic understanding is often lacking. For instance, derivatives of the parent scaffold have shown antibacterial, antifungal, and antiviral properties, while others act as kinase inhibitors. researchgate.net The specific molecular interactions and signaling pathways responsible for these effects are not fully characterized.
Some derivatives, such as pyrrolo[1,2-a]pyrazine-1,4-diones, are known to inhibit bacterial biofilm formation and degrade cell walls, but the exact molecular targets within these processes need further investigation. researchgate.net In oncology, certain analogs have been associated with the FTase-p38 signaling axis in lymphoma cells, but a comprehensive map of their downstream effects is yet to be completed. nih.gov For compounds showing anxiolytic properties, the interaction with targets like the translocator protein (TSPO) has been proposed and modeled, but in vivo validation and differentiation from other potential neurological pathways are required. nih.govresearchgate.net This ambiguity hinders rational, mechanism-based drug design and the identification of predictive biomarkers for patient stratification. Future research should prioritize target deconvolution studies, proteomics, and advanced molecular modeling to clarify how these compounds exert their therapeutic effects.
Expansion of Structure-Activity Relationship Studies
While initial structure-activity relationship (SAR) studies have provided valuable insights, they remain limited and require significant expansion. researchgate.net Current research indicates that the biological activity of the pyrrolo[1,2-a]pyrazine core is highly sensitive to the nature and position of its substituents.
Key findings from existing SAR studies include:
Anticancer Activity: The orientation of substituents on an attached benzene (B151609) ring is crucial. For example, a 2,4-dimethoxyphenyl group was found to be more potent against human lymphoma cells than a 2,5-dimethoxyphenyl moiety, highlighting the importance of substituent placement. nih.gov Similarly, for prostate and breast cancer cells, a (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl) substitution pattern on a dihydropyrrolo[1,2-a]pyrazine core showed significant potency. nih.gov
Anxiolytic Activity: In a series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides designed as TSPO ligands, the substitution at the amide nitrogen was critical. An N-benzyl group resulted in a compound with anxiolytic activity two orders of magnitude higher than other analogs in the series. nih.gov
Kinase Inhibition: For pyrrolopyrazine carboxamide derivatives targeting Fibroblast Growth Factor Receptors (FGFR), the systematic exploration of linker and electrophile moieties was key to identifying a potent and selective inhibitor that could overcome common resistance mutations. nih.gov
These examples underscore the need for more systematic and comprehensive SAR campaigns. Future studies should aim to create diverse chemical libraries to probe the effects of a wider range of functional groups at various positions on the scaffold. nih.gov Such expanded SAR studies will be critical for optimizing potency, selectivity, and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Exploration of Novel Synthetic Pathways
The development of new therapeutic agents is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While various routes to the pyrrolo[1,2-a]pyrazine core exist, there is a continuous need for innovation. researchgate.net Existing methods include fusing a pyrazinone to a pre-existing pyrrole (B145914), multicomponent reactions, and intramolecular cyclizations. mdpi.com
Recent advancements have focused on creating functionalized derivatives in a more streamlined fashion:
Multicomponent Reactions: A highly atom-economical, three-component reaction has been developed to access novel 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) skeletons, allowing for the introduction of two distinct functional groups in a single step. nih.gov Another approach uses a one-pot, three-component coupling to create 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates.
Tandem and Catalyzed Reactions: A two-step method involving a post-Ugi cyclization followed by a gold(I)-catalyzed annulation has been reported for the regioselective synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.org Palladium-catalyzed reactions have also been employed for the diversity-oriented synthesis of the core structure. researchgate.net
Future synthetic exploration should focus on developing even more efficient, cost-effective, and environmentally friendly pathways. The goals should include improving yields, reducing the number of synthetic steps, and enabling the late-stage functionalization of the scaffold. This would allow for the rapid generation of diverse analogs for biological screening and SAR studies, accelerating the drug discovery process.
Preclinical and Clinical Development Considerations
Advancing a pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivative into preclinical and clinical trials presents a significant set of challenges common to many novel therapeutic agents, particularly in the realm of kinase inhibition. researchgate.netnih.gov
A primary hurdle is the potential for acquired drug resistance. nih.govnih.gov In oncology, cancer cells can develop mutations in the target kinase that prevent the drug from binding effectively. For example, while a novel pyrrolopyrazine carboxamide derivative was specifically designed to overcome common resistance mutations in FGFR2/3, this is a challenge that must be anticipated for any kinase inhibitor. nih.gov
Another major consideration is managing on- and off-target toxicities. nih.gov The inhibition of kinases, even within the same family, can lead to adverse effects. For instance, the inhibition of FGFR1 and FGFR4 is associated with dose-limiting side effects like hyperphosphatemia and diarrhea. nih.gov The successful development of an FGFR2/3 inhibitor from this class involved ensuring its selectivity over FGFR1/4 to create a safer therapeutic window. nih.gov Similarly, pan-PI3K inhibitors, which target a related pathway, often face dose-limiting toxicities that prevent sustained target inhibition in patients. nih.gov
Therefore, rigorous preclinical evaluation is essential. This includes comprehensive pharmacokinetic and pharmacodynamic studies to ensure the compound reaches its target in effective concentrations without causing undue toxicity. nih.gov For kinase inhibitors, broad kinase profiling is necessary to identify potential off-targets. As these compounds move toward the clinic, a flexible and well-structured clinical trial design will be imperative to identify the right patient populations and manage potential adverse events. nih.gov
Q & A
Q. What are the common synthetic routes for Pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivatives?
Methodological Answer:
- One-step synthesis : React 2-(acylethynyl)pyrroles with propargylamine, followed by base-catalyzed (Cs₂CO₃) intramolecular cyclization to yield pyrrolo[1,2-a]pyrazines .
- Palladium-catalyzed functionalization : Direct C6 arylation of pyrrolo[1,2-a]pyrazines with aryl bromides enables diversity-oriented library synthesis .
- Catalyst-free cyclization : Use bromopyruvate and N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization with ammonium acetate .
Q. How are Pyrrolo[1,2-a]pyrazine derivatives characterized analytically?
Methodological Answer:
- GC-MS : Identifies hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione and other derivatives in microbial extracts .
- NMR/FT-IR : Confirms structural integrity and functional groups (e.g., carboxylic acid moieties) .
- HPLC : Purifies bioactive compounds, such as antimicrobial pyrrolo[1,2-a]pyrazine-diones, with retention time and peak area analysis .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Methodological Answer:
- Solvent selection : Pyridine outperforms acetic acid or DMF in stereospecific decarboxylation of cyclohexene dicarboxylic acid derivatives, favoring 1,6-cis-disubstituted products .
- Reaction optimization : Base-catalyzed cyclization (e.g., Cs₂CO₃) ensures regioselectivity in intramolecular ring closure .
Q. What strategies address low yields in the cyclization steps of Pyrrolo[1,2-a]pyrazine synthesis?
Methodological Answer:
- Catalyst screening : Transition metals (e.g., Pd) improve cross-coupling efficiency in arylations .
- Temperature modulation : Higher temperatures (80–100°C) enhance dehydrative cyclization rates in catalyst-free protocols .
- Protecting groups : Temporarily shield reactive carboxylic acid groups to prevent side reactions during functionalization .
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Purity validation : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., diketopiperazines) may skew bioactivity results .
- Assay standardization : Compare minimum inhibitory concentrations (MICs) under consistent conditions (pH, bacterial strain) .
- Structure-activity relationship (SAR) : Test analogs (e.g., hexahydro-3-benzyl vs. 3-methylpropyl derivatives) to isolate active pharmacophores .
Q. What are effective methods for introducing functional groups to the Pyrrolo[1,2-a]pyrazine core?
Methodological Answer:
- C6 arylation : Palladium-mediated coupling with aryl bromides introduces aromatic groups .
- Amide conjugation : Link 1,5-dioxo-tetrahydro-pyrroloquinazoline-3a-carboxylic acid to cyclohexene via amide bonds .
- Enzymatic modification : Microbial strains (e.g., Bacillus tequilensis) biotransform the core structure into bioactive diones .
Q. How to quantify Pyrrolo[1,2-a]pyrazine derivatives in complex biological matrices?
Methodological Answer:
- GC-MS parameters : Use splitless injection mode, helium carrier gas, and a DB-5MS column (30 m × 0.25 mm) for optimal separation of volatile derivatives .
- Internal standards : Spike samples with deuterated analogs (e.g., d₃-hexahydro-pyrrolopyrazine-dione) to correct for matrix effects .
- Validation protocols : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) .
Data Contradiction Analysis
Example: Discrepancies in antimicrobial activity between Bacillus subtilis and Streptomyces spp. isolates :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
